1,2-Dibromo-4,5-diethoxy-3-fluorobenzene

Description

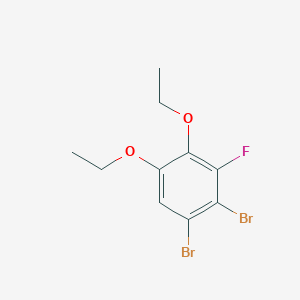

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a halogenated aromatic compound featuring bromine substituents at positions 1 and 2, ethoxy groups at positions 4 and 5, and a fluorine atom at position 2. This compound is structurally complex due to the interplay of electron-withdrawing (Br, F) and electron-donating (ethoxy) groups, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name |

1,2-dibromo-4,5-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCURTWFEJWBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1OCC)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene typically involves the bromination of 4,5-diethoxy-3-fluorobenzene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial processes may utilize continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms, being good leaving groups, can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

Electrophilic Aromatic Substitution Reactions: The fluorine atom on the benzene ring can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Nucleophilic Substitution: Products include 4,5-diethoxy-3-fluorophenol or 4,5-diethoxy-3-fluoroaniline, depending on the nucleophile used.

Electrophilic Aromatic Substitution: Products include 1,2-dibromo-4,5-diethoxy-3-fluoronitrobenzene or 1,2-dibromo-4,5-diethoxy-3-fluorosulfonic acid.

Scientific Research Applications

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene has diverse applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Potential precursor for the development of novel materials with unique electronic properties.

Medical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Mechanism of Action

The specific mechanism of action for 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is not well-documented. its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the ethoxy groups. This unique combination of substituents can affect the compound’s interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Note: Molecular weight calculated based on substituents; direct data unavailable.

Key Observations :

- Steric Effects : Ethoxy groups (-OCH₂CH₃) are bulkier than methyl (-CH₃) or methoxy (-OCH₃), which may hinder reactions at adjacent positions ().

- Polarity: The presence of fluorine and ethoxy groups increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 1,2-dibromo-4,5-dimethylbenzene.

Biological Activity

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atoms : Two bromine substituents enhance the compound's reactivity.

- Fluorine Atom : The presence of fluorine may affect lipophilicity and biological interactions.

- Ethoxy Groups : These groups can influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various halogenated compounds showed that this compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to some standard antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against S. aureus |

| Standard Drug (e.g., Gatifloxacin) | 8 | High |

The mechanism of action for its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within microbial cells.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 6.96 ± 0.66 | More potent than quercetin (IC50 = 35.40 ± 1.78) |

| A549 | 6.42 ± 0.79 | Comparable to nintedanib (IC50 = 0.53 ± 0.11) |

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis pathways, potentially leading to the activation of pro-apoptotic signals.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated compounds against common bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against S. aureus and E. coli when tested at concentrations ranging from 16 to 64 µg/mL.

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of halogenated compounds on MCF-7 cells, this compound was found to induce cell death at lower concentrations than many conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.